molecular formula C9H11NO B14824096 3-Cyclopropoxy-4-methylpyridine

3-Cyclopropoxy-4-methylpyridine

Cat. No.: B14824096
M. Wt: 149.19 g/mol
InChI Key: YIWQRHQKEHQUMJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methylpyridine is a pyridine derivative characterized by a cyclopropoxy substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The cyclopropoxy group introduces unique steric constraints and electronic effects, which may influence reactivity, solubility, and biological activity. Structural analogs, such as methoxy- and nitro-substituted pyridines, offer indirect insights .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-4-5-10-6-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

YIWQRHQKEHQUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-Cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives and Their Properties

Compound Name Substituents Synthesis Yield* Key Properties/Applications Reference
2-Methoxy-4-methyl-5-nitropyridine 2-methoxy, 4-methyl, 5-nitro 95% Intermediate in drug synthesis [Molecules 2014]
2-Methoxy-4-methyl-3-nitropyridine 2-methoxy, 4-methyl, 3-nitro 80% Precursor for heterocyclic systems [Molecules 2014]
3-Cyclopropoxy-4-methylpyridine 3-cyclopropoxy, 4-methyl N/A† Potential ligand or bioactive agent N/A

*Synthesis yields reported for analogs; †No direct synthesis data available for 3-cyclopropoxy derivative.

Key Observations :

  • Substituent Effects : The cyclopropoxy group in this compound imposes greater steric hindrance compared to methoxy or nitro groups in analogs like 2-methoxy-4-methylpyridines. This may reduce reactivity in electrophilic substitution reactions but enhance stability in catalytic processes .
  • Electronic Profile: Cyclopropoxy’s electron-donating nature (via oxygen lone pairs) contrasts with the electron-withdrawing nitro group in nitropyridines.

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